molecular formula C17H16ClFN4OS3 B10943575 N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

Cat. No.: B10943575
M. Wt: 443.0 g/mol
InChI Key: JVTAHCOXJDKMIB-UHFFFAOYSA-N
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Description

N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a chlorofluorobenzyl group, and an isothiazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-chloro-4-fluorobenzyl bromide with a pyrazole derivative under basic conditions to form the benzylated pyrazole intermediate. This intermediate is then reacted with 3,5-bis(methylsulfanyl)-4-isothiazolecarboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl ring .

Scientific Research Applications

N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-CHLORO-4-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3,5-BIS(METHYLSULFANYL)-4-ISOTHIAZOLECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H16ClFN4OS3

Molecular Weight

443.0 g/mol

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C17H16ClFN4OS3/c1-9-6-13(20-15(24)14-16(25-2)22-27-17(14)26-3)21-23(9)8-10-4-5-11(19)7-12(10)18/h4-7H,8H2,1-3H3,(H,20,21,24)

InChI Key

JVTAHCOXJDKMIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)NC(=O)C3=C(SN=C3SC)SC

Origin of Product

United States

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